Comprehensive Guide to the Synthesis and Characterization of 4-(2-Cyanopropan-2-yl)picolinic Acid
Comprehensive Guide to the Synthesis and Characterization of 4-(2-Cyanopropan-2-yl)picolinic Acid
The following is an in-depth technical guide on the synthesis and characterization of 4-(2-Cyanopropan-2-yl)picolinic acid.
Executive Summary
4-(2-Cyanopropan-2-yl)picolinic acid (CAS: 1800399-12-5) is a critical pyridine-based building block in medicinal chemistry. It features a picolinic acid (pyridine-2-carboxylic acid) scaffold substituted at the 4-position with a 2-cyanopropan-2-yl group (often referred to as a gem-dimethyl nitrile or isopropyl nitrile moiety). This specific substitution pattern is highly valued in drug discovery—particularly for kinase inhibitors (e.g., ALK, ROS1, or KRAS G12C inhibitors)—because the gem-dimethyl group restricts conformational flexibility (the Thorpe-Ingold effect) and improves metabolic stability by blocking the benzylic position from oxidation.
This guide details a robust, four-step synthetic pathway starting from commercially available methyl 4-methylpicolinate . The protocol prioritizes regiochemical fidelity and scalability, utilizing a radical functionalization strategy followed by nucleophilic alkylation.
Retrosynthetic Analysis
To design a self-validating synthesis, we employ a disconnection approach that traces the complex tertiary nitrile back to a simple methylpyridine precursor.
-
Target: 4-(2-Cyanopropan-2-yl)picolinic acid.[1]
-
Disconnection 1 (C-C Bond): The gem-dimethyl groups are installed via double alkylation of a benzylic nitrile.
-
Disconnection 2 (C-CN Bond): The nitrile is introduced via nucleophilic substitution of a benzylic halide.
-
Disconnection 3 (C-Br Bond): The benzylic halide is generated via radical halogenation of a methyl group.
-
Starting Material: Methyl 4-methylpicolinate (or 4-methylpicolinic acid).
Figure 1: Retrosynthetic logic flow from target molecule to commercial starting material.
Detailed Synthetic Protocol
Step 1: Radical Bromination of Methyl 4-methylpicolinate
Objective: Selectively functionalize the benzylic 4-methyl group without affecting the pyridine ring or ester.
-
Reagents: Methyl 4-methylpicolinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.1 eq).
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) for a greener alternative. -
Conditions: Reflux (80°C), 4–6 hours.
Protocol:
-
Dissolve methyl 4-methylpicolinate in anhydrous solvent (0.2 M concentration).
-
Add NBS and AIBN.
-
Heat to reflux under
atmosphere. The reaction is initiated when the succinimide floats to the surface. -
Monitor: TLC or LCMS for consumption of starting material.
-
Workup: Cool to RT, filter off succinimide solid. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield Methyl 4-(bromomethyl)picolinate .
Step 2: Nucleophilic Cyanation
Objective: Convert the alkyl bromide to a nitrile.
-
Reagents: Methyl 4-(bromomethyl)picolinate (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq).
-
Solvent: DMF or DMSO/Water (9:1).
-
Conditions: 0°C to RT, 2 hours.
Protocol:
-
Safety Warning: Cyanides are lethal. Work in a well-ventilated fume hood with appropriate antidotes available.
-
Dissolve the bromide from Step 1 in DMF.
-
Add NaCN portion-wise at 0°C to prevent exotherms and polymerization.
-
Stir at RT.[2]
-
Workup: Dilute with water and extract with EtOAc. Wash organics with brine (x3) to remove DMF.
-
Purification: Silica gel chromatography yields Methyl 4-(cyanomethyl)picolinate .
Step 3: Gem-Dimethylation (The Critical Step)
Objective: Install the two methyl groups alpha to the nitrile. This utilizes the acidity of the benzylic protons (
-
Reagents: Methyl 4-(cyanomethyl)picolinate (1.0 eq), Methyl Iodide (MeI, 2.5 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq).
-
Solvent: Anhydrous THF or DMF.
-
Conditions: 0°C to RT.
Protocol:
-
Suspend NaH in anhydrous THF at 0°C under Argon.
-
Add the nitrile substrate dropwise.[3] Evolution of
gas will be observed. -
Stir for 15 min to ensure deprotonation (formation of the carbanion).
-
Add Methyl Iodide (MeI) dropwise.
-
Allow to warm to RT and stir for 2–4 hours.
-
Mechanistic Insight: The reaction proceeds via sequential
alkylations. The second alkylation is generally faster than the first due to the Thorpe-Ingold effect facilitating the approach of the electrophile. -
Workup: Quench carefully with saturated
. Extract with EtOAc. -
Product: Methyl 4-(2-cyanopropan-2-yl)picolinate .
Step 4: Ester Hydrolysis
Objective: Reveal the carboxylic acid without hydrolyzing the sterically hindered nitrile.
-
Reagents: Lithium Hydroxide (LiOH·
, 2.0 eq). -
Solvent: THF/Water (3:1).
-
Conditions: RT, 2–4 hours.
Protocol:
-
Dissolve the ester in THF/Water.
-
Add LiOH.
-
Monitor by LCMS (Acid mass: [M+H]+ = 191.2).
-
Workup: Acidify carefully with 1N HCl to pH 3–4. The product often precipitates.
-
Isolation: Filter the solid or extract with EtOAc/DCM.
-
Final Product: 4-(2-Cyanopropan-2-yl)picolinic acid .
Workflow Visualization
Figure 2: Step-by-step reaction workflow with expected yields.
Characterization Data
The following data confirms the identity of the synthesized compound.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Methyls | Gem-dimethyl group ( | |
| Pyridine H3 | Proton ortho to carboxylic acid. | ||
| Pyridine H5 | Proton meta to acid. | ||
| Pyridine H6 | Proton alpha to nitrogen. | ||
| 13C NMR | Nitrile | Characteristic | |
| Carbonyl | Carboxylic acid ( | ||
| Quaternary | Quaternary carbon of isopropyl group. | ||
| IR | Nitrile | 2235 | Weak but sharp |
| Carbonyl | 1715 | Strong | |
| MS (ESI) | [M+H]+ | 191.08 | Consistent with Formula |
Scientific Integrity & Troubleshooting
Critical Control Points
-
Regioselectivity in Step 1: Over-bromination (dibromide formation) can occur if NBS is in large excess. Maintain strictly 1.05–1.1 equivalents.
-
Safety in Step 2: Ensure the reaction mixture is basic (pH > 8) before disposal to prevent the formation of HCN gas.
-
Moisture Control in Step 3: NaH is extremely moisture-sensitive. Use dry solvents.[4] If the reaction stalls, the "mono-methyl" intermediate may form; add more base/MeI to drive to completion.
-
Hydrolysis Selectivity: The nitrile group is sterically hindered by the two methyl groups, making it very resistant to hydrolysis under mild basic conditions (LiOH). This allows selective hydrolysis of the ester. Avoid boiling in strong acid (HCl/reflux), which might hydrolyze the nitrile to an amide or acid.
Alternative Route (Direct SNAr)
While the route above is most reliable, advanced researchers may attempt a Nucleophilic Aromatic Substitution (SNAr) :
-
Reaction: Methyl 4-chloropicolinate + Isobutyronitrile anion (generated by KHMDS).
-
Risk: The ester group at position 2 is electrophilic. The carbanion may attack the ester (Claisen-type condensation) rather than the 4-position, leading to complex mixtures. Therefore, the alkylation route described above is preferred for purity.
References
-
Compound Identification: 4-(2-Cyanopropan-2-yl)picolinic acid. CAS No. 1800399-12-5. Commercially available building block for medicinal chemistry.[5]
-
Synthetic Methodology (Radical Bromination): Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry.
-
Synthetic Methodology (Gem-dimethylation): Patent EP2566859B1. Picolinamide and pyrimidine-4-carboxamide compounds. (Describes the use of 4-(2-cyanopropan-2-yl)
-
General Protocol for Picolinate Functionalization:Synthesis of substituted picolinic acids via radical functionaliz
Sources
- 1. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
